molecular formula C9H19ClN2O B7779760 N-Piperidin-3-ylmethyl-propionamide hydrochloride

N-Piperidin-3-ylmethyl-propionamide hydrochloride

Cat. No.: B7779760
M. Wt: 206.71 g/mol
InChI Key: KVQGGRALWHTFFW-UHFFFAOYSA-N
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Description

N-Piperidin-3-ylmethyl-propionamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-3-ylmethyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-9(12)11-7-8-4-3-5-10-6-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGRALWHTFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N Piperidin 3 Ylmethyl Propionamide Hydrochloride and Analogues

Synthesis of Piperidine (B6355638) Ring Systems Relevant to N-Piperidin-3-ylmethyl-propionamide Hydrochloride

The piperidine scaffold is a prevalent structural motif in a vast number of biologically active molecules and pharmaceutical agents. dicp.ac.cnnih.gov Its synthesis has been a subject of extensive research, leading to the development of diverse and efficient methodologies. For the specific case of this compound, where the substitution is at the 3-position, several key strategies for constructing the piperidine ring are particularly relevant.

Asymmetric Hydrogenation and Reduction Methodologies for Piperidine Derivatization

Asymmetric hydrogenation of pyridine (B92270) derivatives stands out as a powerful and atom-economical method for accessing chiral piperidines. dicp.ac.cnrsc.org This approach is particularly attractive due to the ready availability of pyridine precursors. nih.gov The direct asymmetric hydrogenation of unsaturated nitrogen-containing heterocycles is considered a potent and effective strategy for obtaining optically pure piperidine units. rsc.org

The reduction of pyridinium (B92312) salts, which are activated forms of pyridines, has been a successful strategy. dicp.ac.cnacs.orgacs.org Iridium-based catalysts, often in combination with chiral phosphine (B1218219) ligands such as SegPhos and BINAP, have demonstrated high levels of enantioselectivity and diastereoselectivity in the asymmetric hydrogenation of substituted pyridinium salts. acs.orgacs.org For instance, the hydrogenation of 2-aryl-3-phthalimidopyridinium salts catalyzed by an Ir/SegPhos system yields chiral piperidine derivatives with two adjacent chiral centers in high yields and stereoselectivities. acs.org This method could be adapted for the synthesis of 3-substituted piperidines relevant to the target compound.

Key features of asymmetric hydrogenation for piperidine synthesis:

Catalysts: Rhodium and Iridium complexes are commonly employed. dicp.ac.cnnih.gov

Ligands: Chiral phosphine ligands (e.g., BINAP, SegPhos) are crucial for inducing enantioselectivity. acs.org

Substrates: Pyridinium salts are often used as activated substrates for hydrogenation. dicp.ac.cnacs.org

Reaction Conditions: Typically involves high pressures of hydrogen gas and controlled temperatures. acs.org

Catalyst SystemSubstrate TypeKey OutcomeReference
[Ir(cod)Cl]₂ / (R)-BINAP2-Aryl-3-phthalimidopyridinium saltHigh diastereoselectivity (>99:1) and enantioselectivity (90% ee) acs.org
Ir/SegPhos3-Phthalimido-2-arylpyridinium saltsHigh diastereoselectivities and enantioselectivities acs.org
[Ir(COD)Cl]₂ / MeO-BoQPhosα-Heteroaryl-N-benzylpyridinium saltsHigh enantioselectivity (up to 99.3:0.7 er) acs.org

Intramolecular Cyclization Routes to Substituted Piperidines

Intramolecular cyclization represents another fundamental approach to the synthesis of substituted piperidines. nih.gov This strategy involves the formation of the six-membered ring from an acyclic precursor containing a nitrogen atom and a reactive functional group. The key challenge in this approach is achieving the desired stereo- and regioselectivity. nih.gov

Various methods can be employed to initiate the cyclization, including:

Reductive Amination: The intramolecular reaction between an amine and a ketone or aldehyde functionality within the same molecule can lead to the formation of the piperidine ring. youtube.com

Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a common strategy for constructing the piperidine scaffold. youtube.com

Radical Cyclization: Radical-mediated cyclizations of unsaturated precursors can also be utilized to form the piperidine ring. nih.gov

The choice of substrate and reaction conditions dictates the stereochemical outcome of the cyclization. For example, the intramolecular reductive hydroamination/cyclization of alkynes can proceed via an acid-mediated functionalization to generate an iminium ion, which is then reduced to form the piperidine. nih.gov

Multi-component Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and convergent approach to the synthesis of complex piperidine scaffolds in a single step from three or more starting materials. nih.govresearchgate.net This strategy allows for the rapid generation of molecular diversity. researchgate.net

One notable example is the four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. researchgate.net This process combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to construct the piperidone core, which can then be further functionalized. researchgate.net Biocatalytic approaches using immobilized lipases have also been developed for the multicomponent synthesis of piperidine derivatives. rsc.org

Formation of the Propionamide (B166681) Linkage in N-Piperidin-3-ylmethyl-propionamide Derivatives

The formation of the propionamide linkage is a critical step in the synthesis of the target compound. This involves the coupling of the 3-(aminomethyl)piperidine core with a propionylating agent. Standard amide bond formation techniques are typically employed for this transformation.

Common methods for amide bond formation include:

Reaction with Acyl Chlorides: Propionyl chloride can be reacted with the primary amine of 3-(aminomethyl)piperidine in the presence of a base to form the desired amide.

Coupling with Carboxylic Acids: Propionic acid can be coupled with the amine using a variety of coupling agents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HBTU, HATU). nih.gov The use of carbodiimide-mediated coupling reactions for amide bond formation has been shown to be effective in related systems.

Ester Aminolysis: Reaction of the amine with an activated ester of propionic acid, such as an N-hydroxysuccinimide (NHS) ester, can also yield the desired propionamide.

The choice of method depends on the specific substrate, the desired reaction conditions, and the presence of other functional groups in the molecule. For instance, in the synthesis of related piperidine propionamide derivatives, the basic scaffold was constructed containing a 4-substituted piperidine ring and an N-aryl propionamide. researchgate.netnih.gov

Introduction and Modification of N-Substituents on the Piperidine Ring for Structural Diversification

Modification of the nitrogen atom of the piperidine ring is a common strategy for structural diversification and for modulating the biological activity of piperidine-containing compounds. nih.govacs.org A variety of substituents can be introduced at the nitrogen atom through several synthetic methods.

Common N-functionalization reactions include:

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. acs.org

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be achieved through methods such as the Buchwald-Hartwig amination.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form N-acylpiperidines. nih.gov

Reductive Amination: The piperidine nitrogen can be functionalized by reacting it with an aldehyde or ketone in the presence of a reducing agent.

The introduction of different N-substituents can significantly impact the properties of the final compound. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), various acyl and alkyl groups were introduced to evaluate their inhibitory activity towards steroid-5α-reductase. nih.gov

Salt Formation and Derivatization, specifically Hydrochloride

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to improve the solubility, stability, and handling of basic compounds. nih.govbiosynth.com

The hydrochloride salt is typically formed by treating a solution of the free base of N-Piperidin-3-ylmethyl-propionamide with hydrochloric acid. biomedpharmajournal.org The acid can be used in various forms, such as a solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or as a gas. The resulting salt then precipitates from the solution and can be isolated by filtration.

The stoichiometry of the acid used can be important, especially in molecules with multiple basic centers. For example, in the case of certain piperazine (B1678402) derivatives, using an equimolar amount of HCl resulted in the protonation of a specific nitrogen atom, while an excess of HCl led to the protonation of both nitrogen atoms. nih.gov The formation of the hydrochloride salt is a straightforward and well-established procedure in organic synthesis. google.com

Mechanistic Elucidation of N Piperidin 3 Ylmethyl Propionamide Hydrochloride S Biological Actions

Identification of Primary Molecular Targets and Pathways

The primary molecular target hypothesized for N-Piperidin-3-ylmethyl-propionamide hydrochloride is the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) , a key component of the innate immune system. The NLRP3 protein is a cytosolic sensor that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and nucleates the assembly of a multi-protein complex known as the NLRP3 inflammasome. acs.orgcellsignal.com

The activation of the NLRP3 inflammasome is a critical step in the inflammatory response. It leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. cellsignal.comfrontiersin.org These cytokines play a central role in orchestrating inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.orgnih.gov

The piperidine (B6355638) scaffold is a common feature in a number of identified NLRP3 inflammasome inhibitors. acs.org This suggests that this compound, by virtue of its piperidine moiety, may interact with and inhibit the function of the NLRP3 protein, thereby attenuating the downstream inflammatory cascade.

Table 1: Key Components of the NLRP3 Inflammasome Pathway

ComponentFunction
NLRP3 Cytosolic sensor protein that detects PAMPs and DAMPs.
ASC (Apoptosis-associated speck-like protein containing a CARD) Adaptor protein that links NLRP3 to pro-caspase-1.
Pro-caspase-1 Inactive zymogen of caspase-1.
Caspase-1 Protease that cleaves pro-IL-1β and pro-IL-18.
IL-1β and IL-18 Pro-inflammatory cytokines.

Ligand-Target Interaction Dynamics and Characterization of Binding Modes

While specific binding studies for this compound are unavailable, insights can be gleaned from molecular docking and dynamics simulations of other small molecule inhibitors that target the NLRP3 protein. benthamdirect.comnih.gov These studies reveal that inhibitors often bind to the NACHT domain of NLRP3, which possesses ATPase activity essential for inflammasome assembly. nih.gov

The binding of small molecule inhibitors to the NACHT domain can occur through a combination of interactions, including:

Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues within the binding pocket.

Hydrophobic Interactions: Interactions with nonpolar residues that contribute to the stability of the ligand-protein complex.

Van der Waals Forces: General non-specific interactions that further stabilize the binding.

Molecular modeling studies of NLRP3 inhibitors have identified specific amino acid residues that are critical for ligand binding, such as those in the Walker A and Walker B motifs of the NACHT domain. benthamdirect.comeurekaselect.com The propionamide (B166681) group and the piperidine ring of this compound could potentially engage in such interactions, occupying the ATP-binding pocket and preventing the conformational changes required for NLRP3 activation.

Table 2: Potential Interacting Residues in the NLRP3 NACHT Domain for Small Molecule Inhibitors

Interacting Residue (Example)Type of InteractionPotential Role of Compound Moieties
Lysine, ArginineHydrogen Bonding, ElectrostaticThe nitrogen and oxygen atoms in the propionamide group.
Leucine, Isoleucine, ValineHydrophobic InteractionsThe aliphatic chain of the propionamide and the piperidine ring.
Phenylalanine, Tyrosineπ-π StackingNot directly applicable to the core structure but relevant for derivatives.

Impact of Molecular Conformation and Protonation States on Biological Activity

The three-dimensional conformation of this compound is crucial for its biological activity. The flexibility of the molecule, particularly around the rotatable bonds connecting the piperidine ring and the propionamide tail, will determine its ability to adopt a conformation that is complementary to the binding site of its molecular target.

The protonation state of the piperidine nitrogen is also a critical factor. At physiological pH, this nitrogen is likely to be protonated, carrying a positive charge. This charge can significantly influence the molecule's interaction with its target. For instance, a positively charged piperidinium (B107235) ion could form a strong salt bridge with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding pocket of NLRP3. This electrostatic interaction would substantially increase the binding affinity and inhibitory potency of the compound.

Computational studies on similar molecules often explore different protonation states and their impact on binding energy to predict the most likely and most active form of the molecule in a biological environment.

Cellular Pathway Modulation and Downstream Signaling Events

By inhibiting the NLRP3 inflammasome, this compound would be expected to modulate several downstream cellular signaling events. The primary consequence of NLRP3 inhibition is the suppression of caspase-1 activation. cellsignal.com This, in turn, leads to a reduction in the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov

The downstream effects of reduced IL-1β and IL-18 levels are significant and include:

Decreased Recruitment of Immune Cells: IL-1β is a potent chemoattractant for neutrophils and other immune cells to the site of inflammation.

Reduced Induction of other Inflammatory Mediators: IL-1β can induce the expression of other pro-inflammatory genes, such as those encoding cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Attenuation of Fever: IL-1β is an endogenous pyrogen that can act on the hypothalamus to induce fever.

Modulation of Pyroptosis: In addition to cytokine processing, activated caspase-1 can also induce a pro-inflammatory form of programmed cell death called pyroptosis. Inhibition of caspase-1 would therefore also be expected to reduce pyroptotic cell death. nih.gov

Table 3: Downstream Consequences of Hypothesized NLRP3 Inflammasome Inhibition

Downstream EventConsequence of Inhibition
Caspase-1 Activation Decreased
IL-1β and IL-18 Secretion Reduced
Immune Cell Infiltration Attenuated
Expression of Inflammatory Genes Downregulated
Pyroptosis Inhibited

Structure Activity Relationship Sar Studies of N Piperidin 3 Ylmethyl Propionamide Hydrochloride Analogues

Influence of Piperidine (B6355638) Ring Position and Substitution on Biological Activity

The arrangement and substitution on the piperidine ring are pivotal determinants of the biological activity of this class of compounds. Research has demonstrated that the position of the aminomethyl side chain on the piperidine ring significantly impacts potency and selectivity.

Positional Isomerism: The location of the side chain dictates the spatial orientation of the molecule. Analogues with the side chain at the 3-position, as in the parent compound, often exhibit a different pharmacological profile compared to those with substitution at the 2- or 4-positions. For instance, in the development of muscarinic M3 antagonists, moving the aminomethyl group from the 4-position to other positions can drastically alter selectivity and affinity. nih.govnih.gov Studies on kappa-opioid receptor ligands have also shown that the 2-position substitution can be critical for high affinity and selectivity. researchgate.net

Ring Substitution: The introduction of substituents onto the piperidine ring itself serves as a powerful tool for modulating activity. Methyl substitution, for example, has been used as a probe to explore sigma-receptor subtype affinities. nih.gov A 4-methyl derivative was identified as a highly potent σ1 ligand, while a 3,3-dimethyl derivative showed the greatest selectivity over the σ2 receptor. nih.gov This indicates that even small alkyl groups can significantly influence receptor interaction by introducing steric effects or favorable hydrophobic interactions. In other classes of biologically active piperidines, such as those targeting HIV reverse transcriptase, alkyl substitution on the ring has been shown to retain activity against certain mutant strains. nih.gov

The data suggest that the 3-position of the aminomethyl group provides a key scaffold, while further substitution on the piperidine ring allows for fine-tuning of receptor interactions and selectivity profiles.

Table 1: Effect of Piperidine Ring Substitution on Sigma (σ) Receptor Affinity

Compound Substitution Pattern σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Selectivity (σ1 vs σ2)
Parent Naphthalene Propyl Piperidine Unsubstituted 0.85 115 135
Analogue 1 3,3-Dimethylpiperidine 0.35 238 680
Analogue 2 4-Methylpiperidine 0.030 17.9 597
Analogue 3 3-Methylpiperidine 0.091 19.3 212

Data adapted from studies on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives to illustrate the principle of piperidine ring substitution. nih.gov

Effect of Alkyl Chain Length and Branching in the Propionamide (B166681) Moiety on Efficacy

The N-acyl group, specifically the propionamide moiety, plays a significant role in the molecule's interaction with its biological target. Altering the length, branching, and nature of this acyl chain directly influences efficacy and potency.

Acyl Chain Length: The length of the alkyl chain is a critical factor. In many classes of bioactive molecules, including lipopeptides, elongating the carbon chain increases hydrophobicity, which can enhance membrane interaction and biological activity up to an optimal length. nih.govnih.gov For instance, studies on antimicrobial peptides show that activity increases as the chain is lengthened from four carbons (butyramide) to eight or twelve carbons, after which excessive hydrophobicity can lead to decreased selectivity. nih.govresearchgate.net In the context of N-Piperidin-3-ylmethyl amides, moving from an acetyl (two carbons) to a propionyl (three carbons) or butyryl (four carbons) group can modulate the compound's fit within the receptor's binding pocket.

Branching and Cyclization: Introducing branching (e.g., an isobutyryl group) or cyclic structures (e.g., a cyclopropanecarboxamide) into the acyl moiety can impose conformational constraints on the molecule. This rigidity can lock the molecule into a more favorable conformation for receptor binding, thereby increasing potency and selectivity. Conversely, unfavorable steric hindrance from bulky branched groups can also decrease activity.

Table 2: Influence of Acyl Chain Length on Biological Activity (Illustrative Example)

Acyl Moiety Carbon Chain Length Relative Potency (%) Comments
Acetamide C2 60 Shorter chain may result in weaker binding interactions.
Propionamide C3 100 Optimal length for balancing hydrophobicity and fit.
Butyramide C4 85 Longer chain may introduce minor steric clashes.
Pentanamide C5 50 Potentially too long, leading to reduced affinity.

This table is illustrative, based on general SAR principles where an optimal chain length is often observed. nih.govnih.govmdpi.com

Role of Substituents on the Propionamide Nitrogen and Piperidine Nitrogen on Receptor Affinity and Selectivity

Modification of the nitrogen atoms in the N-Piperidin-3-ylmethyl-propionamide structure is a key strategy for altering the compound's pharmacokinetic and pharmacodynamic properties.

Piperidine Nitrogen Substitution: The secondary amine of the piperidine ring is a common site for modification. Introducing substituents at this position can significantly impact receptor affinity and selectivity. For example, adding small alkyl groups (e.g., methyl) or larger arylmethyl groups (e.g., benzyl) can explore additional binding pockets in the receptor, potentially increasing potency. nih.gov Studies on piperazine (B1678402) derivatives, a related class of compounds, show that N-substitution is critical for modulating activity at amine transporters. nih.gov In some cases, aliphatic substituents on the piperidine nitrogen have been shown to result in poor potency, possibly due to the introduction of a charge that hinders membrane crossing, whereas aromatic substituents can enhance activity. frontiersin.org

Propionamide Nitrogen Substitution: The nitrogen of the amide group is generally less amenable to substitution. The hydrogen atom on the amide nitrogen is often a crucial hydrogen bond donor for receptor interaction. Replacing this hydrogen with an alkyl group would eliminate this capability and could introduce steric hindrance, likely leading to a significant loss of activity. This principle is observed across many classes of pharmacologically active amides. nih.gov

These findings underscore the importance of the unsubstituted amide nitrogen for hydrogen bonding and highlight the piperidine nitrogen as a primary site for modification to enhance receptor affinity and selectivity.

Stereochemical Aspects and Enantiomeric Potency Differences

The N-Piperidin-3-ylmethyl-propionamide molecule contains a chiral center at the 3-position of the piperidine ring. Consequently, it exists as two enantiomers, (R) and (S), which can exhibit significant differences in their biological activity.

The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is a well-established principle in pharmacology. It is common for one enantiomer (the eutomer) to possess significantly higher potency than the other (the distomer). For example, in studies of the highly potent analgesic ohmefentanyl, which has a substituted piperidine core, the stereochemistry at the 3- and 4-positions of the piperidine ring was found to be critical for its analgesic potency and opioid receptor affinity. nih.gov The most potent isomers were thousands of times more active than their corresponding antipodes. nih.gov

For N-Piperidin-3-ylmethyl-propionamide analogues, the spatial orientation of the propionamide-methyl group defined by the (R) or (S) configuration dictates how the molecule fits into the chiral binding site of its target receptor. nih.gov One enantiomer will position the key interacting groups (the amide carbonyl, the amide N-H, and the piperidine nitrogen) in the optimal arrangement for binding, while the other will not. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for optimizing the pharmacological profile and minimizing potential off-target effects associated with the less active enantiomer. researchgate.net

Computational Predictive Models for SAR Analysis and Optimization

To rationalize the observed SAR data and guide the design of more potent and selective analogues, computational modeling techniques are frequently employed. Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in this context.

QSAR models seek to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov By analyzing descriptors related to a molecule's steric, electronic, and hydrophobic properties, these models can predict the activity of novel, unsynthesized compounds. For piperidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models. researchgate.net These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for optimization. researchgate.net

Furthermore, molecular docking studies can simulate the binding of N-Piperidin-3-ylmethyl-propionamide analogues into the active site of a target receptor. researchgate.netwu.ac.th These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This allows researchers to understand the SAR data on a molecular level and to design new analogues with improved binding characteristics.

Computational and Theoretical Approaches in the Study of N Piperidin 3 Ylmethyl Propionamide Hydrochloride

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in screening virtual libraries of compounds against a biological target to identify potential drug candidates. In the context of piperidine (B6355638) derivatives, molecular docking studies have been successfully employed to predict their interactions with various enzymes and receptors.

For instance, in the development of novel antitubercular agents, molecular docking has been used to predict the binding interactions of piperidin-4-imine derivatives with the enoyl-acyl carrier protein (EACP) reductase enzyme. researchgate.net Similarly, docking studies of piperidine-dihydropyridine hybrids against the Epidermal Growth Factor Receptor (EGFR) have revealed favorable binding scores and interactions, suggesting their potential as anticancer agents. nih.gov

The general workflow for a molecular docking simulation involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of N-Piperidin-3-ylmethyl-propionamide hydrochloride is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is then used to estimate the binding affinity for each pose.

While specific docking studies for this compound are not extensively documented in publicly available literature, the established methodologies for similar piperidine-containing compounds provide a robust framework for predicting its potential biological targets and binding modes.

Table 1: Representative Molecular Docking Applications for Piperidine Derivatives

Derivative ClassTarget ProteinPDB IDKey Findings
Piperidin-4-imine derivativesEnoyl-acyl carrier protein (EACP) reductase1ZIDPrediction of interactions and minimum binding energy for potential antitubercular agents. researchgate.net
Piperidine-dihydropyridine hybridsEpidermal Growth Factor Receptor (EGFR)2J6MFavorable binding scores and interactions, suggesting anticancer potential. nih.gov
Thiazolo[3,2-a]pyridine derivativesα-amylase4W93Identification of advantageous inhibitory properties against a key diabetic target. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide valuable information about molecular geometry, charge distribution, and reactivity, which are crucial for understanding a compound's pharmacokinetic and pharmacodynamic profiles.

A common application of quantum chemistry in pharmaceutical research is the calculation of chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, often paired with the B3LYP functional, is a reliable approach for predicting NMR spectra. researchgate.net This can aid in the structural elucidation and confirmation of synthesized compounds like this compound.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are indicative of a molecule's ability to donate or accept electrons, respectively, which relates to its reactivity.

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of a molecule that are prone to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom provides insight into the molecule's polarity and potential for intermolecular interactions.

Conformational Analysis and Dynamic Simulations of the Compound in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains a piperidine ring, understanding its conformational preferences is critical.

The piperidine ring can exist in various conformations, with the chair form being the most stable. Substituents on the ring can adopt either axial or equatorial positions, and the equilibrium between these is influenced by steric and electronic factors. For piperidinium (B107235) salts, electrostatic interactions between the protonated nitrogen and substituents can significantly influence conformational preferences, sometimes even favoring the axial conformer, which is typically less stable in non-protonated piperidines. nih.gov

Molecular Dynamics (MD) simulations take this analysis a step further by simulating the movement of atoms in a molecule over time, providing a dynamic picture of its behavior in a biological environment, such as in solution or bound to a protein. MD simulations can reveal:

The stability of ligand-receptor complexes.

The role of water molecules in mediating binding.

The conformational changes that occur upon ligand binding.

For example, MD simulations have been used to study the binding stability of inhibitors to the NLRP3 inflammasome, a multiprotein complex involved in inflammation. nih.gov These simulations can provide detailed insights into the dynamic interactions that stabilize the bound state.

In Silico Screening and Rational Design of Compound Libraries

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The process typically involves:

Library Preparation: A large database of chemical compounds is prepared, often containing millions of molecules.

Target Preparation: The 3D structure of the biological target is prepared for docking.

Virtual Screening: The library of compounds is docked into the target's binding site, and the binding affinity of each compound is estimated using a scoring function.

Hit Selection: The top-scoring compounds are selected for further experimental validation.

This methodology can be applied to the rational design of libraries based on the this compound scaffold. By systematically modifying different parts of the molecule and evaluating the predicted binding affinity of the resulting analogs, it is possible to identify modifications that are likely to improve potency and selectivity. This iterative process of design, in silico screening, and experimental testing is a cornerstone of modern drug discovery. The use of in silico screening has been demonstrated in the identification of natural compound inhibitors for targets like the human norovirus RdRp protein. mdpi.com

Future Research Perspectives on N Piperidin 3 Ylmethyl Propionamide Hydrochloride

Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The advancement of N-Piperidin-3-ylmethyl-propionamide hydrochloride from a laboratory-scale compound to a potential therapeutic candidate hinges on the development of synthetic routes that are not only efficient but also scalable and economically viable. Future research in this area could explore several promising avenues to move beyond traditional synthetic methods.

One potential strategy involves the application of flow chemistry. Continuous flow reactors offer significant advantages over batch processing, including enhanced reaction control, improved safety, and the potential for higher yields and purity. A hypothetical flow synthesis of this compound could involve the initial preparation of 3-(aminomethyl)piperidine, a key intermediate. chemimpex.comsigmaaldrich.com This could be followed by its reaction with a propionylating agent, such as propionyl chloride or propionic anhydride, within a flow reactor system. The subsequent in-line purification and salt formation with hydrochloric acid could streamline the entire process, minimizing manual handling and processing time.

Another area of exploration is the use of novel catalytic systems. For instance, the amide bond formation between the 3-(aminomethyl)piperidine and the propionyl moiety could be mediated by more efficient and environmentally benign coupling agents. Research into enzymatic catalysis, using lipases or other suitable enzymes, could offer a highly selective and green alternative to traditional chemical reagents. Furthermore, the development of catalytic methods for the direct C-H activation of a suitable piperidine (B6355638) precursor followed by functionalization could represent a more atom-economical approach to the synthesis of the 3-substituted piperidine core. mdpi.com

The table below outlines a comparison of potential synthetic strategies for this compound.

Synthetic Strategy Potential Advantages Key Research Focus
Continuous Flow Synthesis Improved reaction control, enhanced safety, higher throughput, potential for automation.Optimization of reactor design, residence times, and in-line purification techniques.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Identification and engineering of suitable enzymes (e.g., lipases) for the amidation step.
Novel Coupling Reagents Increased efficiency, reduced side products, milder reaction conditions.Exploration of modern peptide coupling agents or the development of new catalytic systems.
C-H Activation Strategies Increased atom economy, potentially shorter synthetic routes.Development of selective catalysts for the functionalization of the piperidine ring at the 3-position.

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

A thorough understanding of the molecular mechanism of action of this compound is crucial for its future development. While the specific biological targets of this compound may not yet be fully elucidated, a range of advanced biophysical techniques can be employed to identify its binding partners and characterize the thermodynamics and kinetics of these interactions. nuvisan.comresearchgate.net

Future research should prioritize the use of high-throughput screening methods to identify potential protein targets. Once putative targets are identified, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), stoichiometry, and the thermodynamic driving forces of the interaction. nih.govlibretexts.orgwaters.com SPR, in particular, can offer real-time kinetic data, including the association (kon) and dissociation (koff) rate constants, which are increasingly recognized as critical determinants of a drug's in vivo efficacy. nih.gov

To gain structural insights into the binding mode of this compound, X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. nih.govnih.gov A co-crystal structure of the compound bound to its target would provide a detailed atomic-level picture of the interactions, guiding future structure-based drug design efforts. Ligand-observed NMR techniques can be particularly useful for studying weaker interactions and for fragment-based screening to identify key binding motifs. researchgate.net

The following table summarizes key biophysical techniques and their potential application in studying this compound.

Biophysical Technique Information Gained Potential Application
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff)Characterizing the real-time interaction with potential protein targets. ichorlifesciences.com
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Determining the thermodynamic profile of the binding interaction. waters.com
X-ray Crystallography High-resolution 3D structure of the compound-target complexElucidating the precise binding mode and key molecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on ligand binding, conformational changes, and dynamicsMapping the binding site and studying the dynamics of the interaction in solution.
Mass Spectrometry (MS) Confirmation of binding, identification of binding siteValidating compound-target interactions and identifying covalent modifications. nuvisan.com

Development of Optimized Analogues for Specific Biological Targets

Once a primary biological target for this compound has been identified and its binding mode characterized, the next logical step is the rational design and synthesis of optimized analogues. The goal of such a program would be to improve potency, selectivity, and pharmacokinetic properties. The piperidine scaffold is highly amenable to chemical modification, offering numerous avenues for structure-activity relationship (SAR) studies. researchgate.netnbinno.com

One approach to analogue development could involve systematic modifications of the propionamide (B166681) side chain. For example, varying the length of the alkyl chain, introducing branching, or replacing it with other functional groups could modulate the compound's interaction with its target and affect its physicochemical properties, such as lipophilicity. acs.org

Another key area for modification is the piperidine ring itself. The introduction of substituents at different positions on the ring could probe the steric and electronic requirements of the binding pocket. acs.orgnih.gov Furthermore, exploring different stereoisomers of substituted piperidines could lead to significant improvements in potency and selectivity, as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. thieme-connect.com The synthesis of conformationally constrained analogues, such as those incorporating bridged or spirocyclic systems, could also be a fruitful strategy to lock the molecule into a bioactive conformation and potentially enhance binding affinity. enamine.netnih.gov

Hypothetical strategies for the development of optimized analogues are presented in the table below.

Modification Strategy Rationale Examples of Potential Modifications
Propionamide Side Chain Modification To optimize interactions with the target and modulate physicochemical properties.Varying alkyl chain length, introducing unsaturation, replacing with bioisosteres (e.g., esters, sulfonamides).
Piperidine Ring Substitution To probe the binding pocket and improve potency and selectivity.Introduction of small alkyl or polar groups at various positions on the piperidine ring.
Stereochemical Exploration To identify the optimal stereoisomer for target binding.Synthesis and biological evaluation of individual enantiomers and diastereomers of substituted analogues.
Conformational Constraint To pre-organize the molecule in a bioactive conformation and enhance affinity.Incorporation of bridged, fused, or spirocyclic systems involving the piperidine ring.

Exploration of Polypharmacological Applications and Multi-target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect, particularly for complex diseases. nih.govnih.govresearchgate.net Given the prevalence of the piperidine scaffold in drugs acting on a variety of targets, it is plausible that this compound or its analogues could exhibit a polypharmacological profile.

Future research could involve screening the compound against a broad panel of receptors, enzymes, and ion channels to identify any off-target activities that could be therapeutically beneficial. This approach could uncover unexpected applications for the compound in different disease areas. acs.org

Alternatively, a more deliberate multi-target ligand design strategy could be employed. This would involve identifying two or more targets that are implicated in the pathophysiology of a particular disease and then designing analogues of this compound that can modulate these targets simultaneously. researchgate.net This could be achieved through a variety of medicinal chemistry strategies, such as pharmacophore merging or linking. For example, a pharmacophore from a known ligand for a second target could be incorporated into the structure of this compound. acs.org

The table below outlines potential approaches to exploring the polypharmacological applications of this compound.

Approach Description Potential Outcomes
Broad-Panel Profiling Screening the compound against a large and diverse set of biological targets.Identification of novel, therapeutically relevant activities and potential for drug repurposing.
Pharmacophore Hybridization Combining structural features of N-Piperidin-3-ylmethyl-propionamide with those of ligands for other targets.Creation of novel multi-target ligands with a designed polypharmacological profile. nih.gov
Fragment-Based Linking Using fragments that bind to different targets and linking them together with the piperidine scaffold.Development of molecules capable of simultaneously engaging multiple disease-related pathways.
In Silico Prediction Employing computational models to predict potential off-targets and guide experimental screening.More efficient and targeted exploration of the compound's polypharmacological potential.

Q & A

Q. What computational and experimental approaches are optimal for comparative analysis with structurally related piperidine derivatives?

  • Methodological Answer :
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict logP and pKa shifts.
  • X-Ray Crystallography : Resolve co-crystal structures with target receptors to compare binding modes with analogs like N-Piperidin-4-ylmethyl-acetamide .

Notes

  • Citations are prioritized from peer-reviewed protocols (e.g., PubChem, synthesis reports) .
  • Advanced methodologies emphasize reproducibility and mechanistic depth.

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